3-[(Allyloxy)methyl]pyrrolidine hydrochloride
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Overview
Description
3-[(Allyloxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol It is a hydrochloride salt form of 3-[(Allyloxy)methyl]pyrrolidine, which is characterized by the presence of an allyloxy group attached to a pyrrolidine ring
Preparation Methods
The synthesis of 3-[(Allyloxy)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with allyl chloride in the presence of a base to form the allyloxy derivative. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity .
Chemical Reactions Analysis
3-[(Allyloxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the replacement of the allyloxy group with other functional groups.
Scientific Research Applications
3-[(Allyloxy)methyl]pyrrolidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Allyloxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can participate in binding interactions, while the pyrrolidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar compounds to 3-[(Allyloxy)methyl]pyrrolidine hydrochloride include:
3-[(Methoxy)methyl]pyrrolidine hydrochloride: This compound has a methoxy group instead of an allyloxy group, which can affect its reactivity and applications.
3-[(Ethoxy)methyl]pyrrolidine hydrochloride: The presence of an ethoxy group provides different chemical properties compared to the allyloxy derivative.
3-[(Propoxy)methyl]pyrrolidine hydrochloride:
Properties
IUPAC Name |
3-(prop-2-enoxymethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-5-10-7-8-3-4-9-6-8;/h2,8-9H,1,3-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYZOTJPCMLCKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1CCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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